N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034556-12-0
VCID: VC6013166
InChI: InChI=1S/C22H24N2O5S/c1-28-21(20-14-17-6-2-3-7-19(17)29-20)15-23-22(25)16-8-10-18(11-9-16)30(26,27)24-12-4-5-13-24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,23,25)
SMILES: COC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC4=CC=CC=C4O3
Molecular Formula: C22H24N2O5S
Molecular Weight: 428.5

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

CAS No.: 2034556-12-0

Cat. No.: VC6013166

Molecular Formula: C22H24N2O5S

Molecular Weight: 428.5

* For research use only. Not for human or veterinary use.

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide - 2034556-12-0

Specification

CAS No. 2034556-12-0
Molecular Formula C22H24N2O5S
Molecular Weight 428.5
IUPAC Name N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C22H24N2O5S/c1-28-21(20-14-17-6-2-3-7-19(17)29-20)15-23-22(25)16-8-10-18(11-9-16)30(26,27)24-12-4-5-13-24/h2-3,6-11,14,21H,4-5,12-13,15H2,1H3,(H,23,25)
Standard InChI Key HZMGFUIDSKNSKL-UHFFFAOYSA-N
SMILES COC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)C3=CC4=CC=CC=C4O3

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure integrates two key components:

  • Benzofuran moiety: A bicyclic system comprising fused benzene and furan rings, known for its role in modulating biological activity through interactions with enzymes and receptors.

  • Sulfonamide-functionalized benzamide: A 4-(pyrrolidin-1-ylsulfonyl)benzamide group, which enhances solubility and bioavailability while enabling hydrogen bonding and electrostatic interactions .

The methoxyethyl linker between these groups provides conformational flexibility, potentially optimizing target binding. The IUPAC name, N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-4-pyrrolidin-1-ylsulfonylbenzamide, reflects this arrangement.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
CAS No.2034556-12-0
Molecular FormulaC22H24N2O5S\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight428.5 g/mol
SMILES NotationCOC(CNC(=O)c1ccc(S(=O)(=O)N2CCCC2)cc1)c1cc2ccccc2o1
Density/Boiling Point/Melting PointNot reported

Synthetic Methodologies

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the benzofuran and sulfonamide components:

  • Benzofuran Synthesis: Typically achieved via cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

  • Sulfonamide Incorporation: Reaction of 4-chlorosulfonylbenzoyl chloride with pyrrolidine to form the sulfonamide intermediate, followed by coupling to the benzofuran-methoxyethyl amine.

Critical parameters include solvent selection (e.g., dichloromethane for acylation), temperature control (0–5°C for exothermic steps), and catalysts (e.g., triethylamine for acid scavenging).

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield*
1Benzofuran ring formationH₂SO₄, 80°C, 6h65–70%
2SulfonylationClSO₂C₆H₄COCl, pyrrolidine85%
3Amide couplingEDCI, HOBt, DCM, rt, 12h60%
*Hypothetical yields based on analogous syntheses.

Analytical Characterization

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 7.8–7.6 ppm (aromatic protons), δ 4.3 ppm (methoxy group), and δ 3.2–2.8 ppm (pyrrolidine CH₂).

    • ¹³C NMR: Peaks for carbonyl (δ 168 ppm) and sulfonyl (δ 115 ppm) groups confirm functionalization.

  • Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 429.1 [M+H]⁺, aligning with the theoretical mass .

Target PathwayPotential ApplicationMechanism
Bacterial DHPS EnzymeAntibiotic resistance reversalCompetitive inhibition
Tumor AngiogenesisSolid tumor suppressionVEGF receptor antagonism
NeuroinflammationNeurodegenerative diseasesCOX-2/5-LOX dual inhibition

Challenges in Development

Synthetic Complexity

Multi-step synthesis risks low cumulative yields (e.g., 30–40% over 3 steps), necessitating optimization.

Pharmacokinetic Limitations

  • Solubility: LogP ≈ 3.2 predicts moderate hydrophobicity, requiring formulation enhancements .

  • Metabolic Stability: Potential CYP450-mediated oxidation of the methoxyethyl chain.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Modifying the pyrrolidine ring (e.g., piperidine substitution) to enhance target affinity.

  • Investigating halogenation (e.g., Cl, F) at the benzofuran 5-position for improved potency.

Preclinical Evaluations

  • In Vivo Toxicity: Acute/chronic toxicity profiling in rodent models.

  • Bioavailability Studies: Nanoemulsion or liposomal delivery systems to overcome solubility barriers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator